Cas no 28765-60-8 (1,4-Piperazinedipropanol)
1,4-Piperazinedipropanol structure
Product Name:1,4-Piperazinedipropanol
CAS No:28765-60-8
MF:C10H22N2O2
MW:202.293882846832
CID:258790
PubChem ID:261286
Update Time:2025-04-19
1,4-Piperazinedipropanol Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Piperazinedipropanol
- 3-[4-(3-hydroxypropyl)piperazin-1-yl]propan-1-ol
- 1,4-Bis-(3-hydroxy-propyl)-piperazin
- 1,4-bis-(3-hydroxypropyl)piperazine
- 1,4-bis-(3-hydroxy-propyl)-piperazine
- 1,4-Bis-< 3-hydroxy-propyl> -piperazin
- 3,3'-piperazine-1,4-diyl-bis-propan-1-ol
- 3-[4-(3-hydroxypropyl)-1-piperazinyl]-1-propanol
- AC1L64YY
- AC1Q7CT0
- AR-1B7969
- CTK1A2709
- KST-1B2735
- N.N'-Bis-< 3-hydroxy-propyl> -piperazin
- NCIOpen2_006004
- NSC93265
- SureCN972563
- 28765-60-8
- SCHEMBL972563
- NSC-93265
- 3,3'-(piperazine-1,4-diyl)dipropan-1-ol
- n,n'-di-(3-hydroxypropyl) piperazine
- DTXSID50293980
-
- Inchi: 1S/C10H22N2O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h13-14H,1-10H2
- InChI Key: QGTJMDUCAZVEHU-UHFFFAOYSA-N
- SMILES: OCCCN1CCN(CCCO)CC1
Computed Properties
- Exact Mass: 202.16826
- Monoisotopic Mass: 202.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.9
- Topological Polar Surface Area: 46.9Ų
Experimental Properties
- Density: 1.054
- Boiling Point: 344.9°Cat760mmHg
- Flash Point: 171.3°C
- Refractive Index: 1.501
- PSA: 46.94
- LogP: -0.75540
1,4-Piperazinedipropanol Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
28765-60-8 (1,4-Piperazinedipropanol) Related Products
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- 5317-33-9(4-Methyl-1-piperazinepropanol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
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